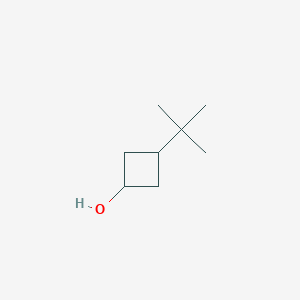

trans-3-t-Butylcyclobutanol

Vue d'ensemble

Description

Trans-3-t-Butylcyclobutanol is a chemical compound with the formula C8H16O. It has a molecular weight of 128.2120 . The IUPAC Standard InChI for this compound is InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3/t6-,7- .

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

The reaction thermochemistry data for this compound indicates that the enthalpy of reaction at standard conditions (Δ r H°) is -6.7 ± 0.8 kJ/mol . This data was obtained from a study conducted by Lampman, Hager, et al., in 1970 .Physical and Chemical Properties Analysis

This compound has several physical and chemical properties. Some of these include a standard Gibbs free energy of formation (gf) of -76.56 kJ/mol, an enthalpy of formation at standard conditions (hf) of -323.13 kJ/mol, an enthalpy of fusion at standard conditions (hfus) of 10.26 kJ/mol, and an enthalpy of vaporization at standard conditions (hvap) of 48.56 kJ/mol . It also has a Log10 of Water solubility (log10ws) of -1.96 and an Octanol/Water partition coefficient (logp) of 1.803 .Applications De Recherche Scientifique

1. Chemical Actinometry

Takamuku et al. (1979) conducted research on tetraphenylcyclobutane (TPCB) in n-butyl chloride, which is closely related to trans-3-t-Butylcyclobutanol, for its use in chemical actinometry. They found that trans-stilbene formed during flash photolysis with a quantum yield, demonstrating the potential of TPCB in actinometric systems at specific wavelengths (Takamuku, Beck, & Schnabel, 1979).

2. Photolysis Studies

Frings and Schnabel (1983) explored the photolysis of TPCB, finding significant production of cis-stilbene through isomerization, indicating a high rate constant for the cycloreversion of TPCB. This study suggests the importance of such compounds in understanding photolytic processes (Frings & Schnabel, 1983).

3. Antiviral Activity Research

Maruyama et al. (1993) synthesized compounds derived from cyclobutanol, including this compound variants, to test against viruses like herpes simplex and HIV. They found that these compounds' activity against certain viruses partially depends on phosphorylation by virus-induced enzymes (Maruyama et al., 1993).

4. Enzymatic Activity and Metabolic Activation

Kitamura et al. (2002) studied compounds like trans-1,2-diphenylcyclobutane, related to this compound, for their estrogenic activity after metabolic activation. This research contributes to understanding how such compounds interact with biological systems, especially after liver microsome-induced activation (Kitamura et al., 2002).

5. Food Irradiation Products Detection

Hamilton et al. (1996) used chemically synthesized cyclobutanones, related to this compound, for the detection of irradiation products in foods like meat and fruit. This application is crucial for food safety and irradiation monitoring (Hamilton et al., 1996).

Propriétés

IUPAC Name |

3-tert-butylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUJAHPEPCHIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288644 | |

| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20588-76-5 | |

| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2654410.png)

![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)

![3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester](/img/structure/B2654420.png)

![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)

![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)